1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-
CAS No.: 3458-60-4
Cat. No.: VC18521005
Molecular Formula: C20H25N5OS
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3458-60-4 |
|---|---|
| Molecular Formula | C20H25N5OS |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C20H25N5OS/c1-27-17-5-3-16(4-6-17)19-18(25-8-2-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3 |
| Standard InChI Key | IZABYMQFNLXLPK-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCN(CC4)CCO |
Introduction
Chemical Identity and Structural Features
The molecular formula of this compound is C₂₁H₂₆N₄OS, corresponding to a molecular weight of 382.52 g/mol . Its structure integrates three critical components:
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An imidazo[1,2-a]pyrimidine heterocycle, which is a fused bicyclic system known for its role in modulating biological activity.
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A p-methylthiophenyl substituent at the 2-position of the imidazopyrimidine ring, introducing sulfur-based hydrophobicity.
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A 4-(piperazine-1-yl)ethanol side chain linked via a methyl group at the 3-position of the imidazopyrimidine core, enhancing solubility and potential receptor interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Exact Molecular Mass | 382.183 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 69.3 Ų |
| LogP (Predicted) | 2.9 |
| Rotatable Bonds | 6 |
These properties suggest moderate hydrophobicity and solubility, with the piperazineethanol moiety likely improving aqueous dispersibility .
Synthesis and Structural Elucidation
Synthetic Routes
The compound may be synthesized via a Mannich reaction, a three-component condensation strategy employed for analogous imidazo[1,2-a]pyrimidine derivatives . A proposed pathway involves:
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Formation of the imidazo[1,2-a]pyrimidine core through cyclization of 2-aminopyrimidine with α-bromoketones.
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Mannich reaction: Condensation of the imidazopyrimidine intermediate with formaldehyde and piperazineethanol under basic conditions to introduce the methyl-piperazineethanol side chain .
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Sulfuration: Introduction of the p-methylthiophenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Analytical Characterization
Critical spectroscopic data for structural confirmation include:
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¹H NMR: Resonances for the piperazine protons (δ 2.4–3.1 ppm), methylthio group (δ 2.5 ppm), and imidazopyrimidine aromatic protons (δ 7.2–8.3 ppm).
| Compound | GI₅₀ (μM) vs. MCF-7 | GI₅₀ (μM) vs. A549 |
|---|---|---|
| 5e (from Ref. ) | 0.12 | 0.15 |
| 6b (from Ref. ) | 0.09 | 0.11 |
| 7k (from Ref. ) | 0.07 | 0.08 |
The p-methylthiophenyl group may enhance membrane permeability, while the piperazineethanol side chain could facilitate interactions with kinase ATP-binding pockets .
Neuropharmacological Implications
Piperazine derivatives frequently exhibit triple reuptake inhibition (serotonin, norepinephrine, dopamine), suggesting potential antidepressant or anxiolytic applications . The ethanol moiety in this compound may improve blood-brain barrier penetration compared to non-hydroxylated analogs.
Structure-Activity Relationship (SAR) Analysis
Key structural determinants of bioactivity include:
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Imidazopyrimidine Core: Essential for intercalation into DNA or binding to tubulin.
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p-Methylthiophenyl Group:
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Enhances lipophilicity (LogP +0.4 vs. unsubstituted phenyl).
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May participate in hydrophobic interactions with cysteine residues in target proteins.
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Piperazineethanol Side Chain:
Modifications to the piperazine ring (e.g., N-methylation) or ethanol chain length could optimize pharmacokinetic profiles.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability predicted due to molecular weight >500 g/mol.
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Metabolism: Likely hepatic oxidation of the methylthio group to sulfoxide/sulfone metabolites.
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Excretion: Renal clearance predominates, with t₁/₂ estimated at 4–6 hours .
Toxicity Risks
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